molecular formula C8H6ClNO2 B2632978 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one CAS No. 80525-95-7

5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2632978
CAS No.: 80525-95-7
M. Wt: 183.59
InChI Key: WBBSTFQOSDNXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one (: 80525-95-7) is a benzoxazolone derivative of interest in medicinal chemistry and organic synthesis research. This compound, with a molecular formula of C 8 H 6 ClNO 2 and a molecular weight of 183.59 g/mol, serves as a versatile synthetic building block . The benzoxazolone scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Researchers utilize this specific chloro-methyl substituted analog to explore structure-activity relationships and to synthesize more complex molecules for various biochemical and pharmacological applications . The compound has a purity of ≥97% and should be stored sealed in a dry environment at 2-8°C . Please handle with appropriate care. This product is classified as a dangerous good and may be subject to hazardous material (HazMat) shipping fees . Safety and Handling: This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It must not be used for personal, human, or veterinary applications. Safety information includes the signal word "Warning" and hazard statements H302, H315, H320, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors, using personal protective equipment, washing thoroughly after handling, and using only in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-7-methyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-4-2-5(9)3-6-7(4)12-8(11)10-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBSTFQOSDNXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 5 Chloro 7 Methylbenzo D Oxazol 2 3h One and Its Analogues

Established Synthetic Pathways to Benzo[d]oxazol-2(3H)-ones

The synthesis of the benzo[d]oxazol-2(3H)-one core is well-established, with several reliable methods available. These pathways typically involve the formation of the critical carbamate (B1207046) linkage within the heterocyclic ring, starting from ortho-substituted aminophenols or salicylic (B10762653) acid derivatives.

Condensation Reactions Utilizing 2-Aminophenol (B121084) Derivatives

A primary and widely used method for synthesizing benzo[d]oxazol-2(3H)-ones is the cyclizative condensation of 2-aminophenol derivatives with a carbonyl source. nih.gov The key precursor for the title compound is 2-amino-4-chloro-6-methylphenol. biosynth.com This precursor can be reacted with various carbonyl-donating reagents, such as urea (B33335), phosgene, or 1,1'-carbonyldiimidazole (B1668759) (CDI), to induce ring closure.

The reaction with urea is a common and straightforward approach. For instance, the synthesis of the precursor 5-chloro-1,3-benzoxazol-2(3H)-one is achieved by refluxing 2-amino-4-chlorophenol (B47367) with urea in a solvent like dimethylformamide (DMF). nih.govscienceopen.com During this process, ammonia (B1221849) is liberated as the cyclization proceeds to form the stable five-membered heterocyclic ring. nih.gov This method can be directly adapted for the synthesis of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one by substituting 2-amino-4-chlorophenol with 2-amino-4-chloro-6-methylphenol.

Table 1: Synthesis of Substituted Benzo[d]oxazol-2(3H)-ones via Condensation with Urea

Starting Material Product Reagent Conditions Reference
2-Amino-4-chlorophenol 5-Chloro-1,3-benzoxazol-2(3H)-one Urea Reflux in DMF, 3h, 60°C nih.gov

Curtius Rearrangement-Based Cyclizations

The general sequence involves converting a substituted salicylic acid to its acyl chloride, which is then reacted with an azide (B81097) source (e.g., sodium azide) to form a salicyloyl azide. znaturforsch.comznaturforsch.com Upon thermal heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an intermediate isocyanate. wikipedia.org The phenolic hydroxyl group, being in close proximity, then intramolecularly attacks the isocyanate to directly form the benzo[d]oxazol-2(3H)-one ring system. znaturforsch.comtandfonline.com This rearrangement proceeds with full retention of the migrating group's configuration. wikipedia.org

For example, 3-substituted salicyloyl chlorides have been successfully converted into 7-substituted benz[d]oxazolin-2-ones. researchgate.netznaturforsch.com This strategy could be applied to synthesize this compound by starting with 2-hydroxy-4-chloro-6-methylbenzoic acid.

Scheme 1: General Pathway for Benzoxazolone Synthesis via Curtius Rearrangement

Specific Synthetic Routes to 5-Chloro-2(3H)-benzoxazolone as a Precursor

The synthesis of 5-chloro-2(3H)-benzoxazolone is a key step, as this compound serves as a common precursor for a variety of more complex derivatives. nih.gov Research into optimizing its synthesis has led to the development of more efficient and environmentally benign methodologies.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and simplifying work-up procedures. eurekaselect.comresearchgate.net This technology has been successfully applied to the synthesis of benzoxazole (B165842) derivatives. globalresearchonline.netscielo.br The condensation of 2-aminophenols with reagents like carboxylic acids can be achieved in minutes under microwave irradiation, often in the absence of a solvent or using a green catalyst like citric acid from lemon juice. globalresearchonline.net

While many reports focus on 2-substituted benzoxazoles, the principles are applicable to the synthesis of the benzoxazolone core. Microwave irradiation can efficiently drive the condensation reaction between 2-amino-4-chlorophenol and a carbonyl source, significantly reducing the reaction time compared to conventional heating methods. eurekaselect.com This rapid and efficient heating makes it an attractive method for the large-scale production of the 5-chloro-2(3H)-benzoxazolone precursor. researchgate.net

Metal-Free Carbonylation Methods

Traditional carbonylation reactions often rely on transition metal catalysts, such as palladium or nickel. nih.gov However, recent advances in organic synthesis have focused on developing metal-free alternatives to avoid issues of catalyst cost and product contamination. nih.govrsc.org

One emerging area is photoredox catalysis, where visible light and an organic dye like eosin (B541160) Y can be used to drive carbonylation reactions. nih.gov This has been demonstrated in the synthesis of benzoates from arene diazonium salts and carbon monoxide. While not yet reported for the direct synthesis of benzoxazolones from aminophenols, this approach represents a potential future direction for a more sustainable synthesis. Another innovative metal-free approach involves the use of stable singlet carbenes to activate carbon monoxide and catalyze carbonylation reactions, such as the conversion of an o-quinone to a cyclic carbonate. nih.gov The development of similar organocatalytic systems for the carbonylation of 2-aminophenols could provide a direct, metal-free route to the benzoxazolone scaffold.

Strategies for Derivatization and Structural Modification at Key Positions

The this compound scaffold offers several positions for structural modification to generate analogues with diverse properties. The most reactive site for derivatization is typically the nitrogen atom at the 3-position (N-3), but modifications to the benzene (B151609) ring are also possible.

The N-H group of the benzoxazolone ring is weakly acidic and can be readily deprotonated by a base, allowing for a variety of N-alkylation and N-acylation reactions. This functionalization at the N-3 position is a common strategy to introduce different side chains and build molecular complexity. For example, derivatives of 5-chloro-2(3H)-benzoxazolone have been synthesized by introducing acetyl hydrazone moieties at the N-3 position. nih.gov Similarly, N-alkylation with various alkyl halides can be performed to yield 3-substituted derivatives.

The benzene ring can also be modified, although the existing chloro and methyl groups will direct the position of any further electrophilic substitution. The presence of these groups and the fused oxazolone (B7731731) ring influences the electron density and reactivity of the available positions on the aromatic ring. Additionally, derivatives such as 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol and 5-Chloro-7-methyl-1,3-benzoxazol-2-amine have been reported, indicating that the carbonyl group at the 2-position can also be a site for chemical transformation. biosynth.comcymitquimica.com

Table 2: Examples of Derivatization Strategies for the Benzoxazolone Scaffold

Position Reaction Type Reagents/Conditions Resulting Structure Reference
N-3 N-Alkylation Alkyl halide, Base (e.g., K2CO3) in DMF 3-Alkyl-benzoxazolone bldpharm.com
N-3 N-Acylation Acyl chloride, Base 3-Acyl-benzoxazolone nih.gov
C-2 Thionation Lawesson's reagent Benzoxazole-2-thione biosynth.com

N-Substitution Reactions

The nitrogen atom at the 3-position of the benzoxazolone ring is a primary site for substitution reactions, allowing for the introduction of a wide array of functional groups. Common N-substitution reactions include N-alkylation, N-acylation, and Mannich reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. Typically, the benzoxazolone is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a nucleophilic anion. This anion then reacts with an alkyl halide to yield the N-alkylated product. For instance, derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have been synthesized by reacting the parent compound with various alkylating agents. stackexchange.com

N-Acylation: The introduction of an acyl group at the nitrogen atom is another common modification. This is generally achieved by reacting the benzoxazolone with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction leads to the formation of N-acylbenzoxazolone derivatives.

Mannich Reaction: The Mannich reaction provides a pathway to introduce aminomethyl groups at the nitrogen atom. This one-pot, three-component reaction involves the condensation of the benzoxazolone, an aldehyde (commonly formaldehyde), and a primary or secondary amine. This method is valuable for synthesizing a variety of N-aminomethylated derivatives.

Below is a table summarizing some N-substituted derivatives of 5-chlorobenzoxazolone, which serve as analogues to the title compound.

Compound IDSubstituent at N-3Reagents and ConditionsReference
1a -CH₂-C₆H₅Benzyl chloride, K₂CO₃, DMF, reflux stackexchange.com
1b -CO-CH₃Acetic anhydride, pyridine stackexchange.com
1c -CH₂-N(CH₃)₂Formaldehyde, Dimethylamine, Ethanol, reflux stackexchange.com

Substitutions on the Benzo Ring (e.g., at C-5, C-7, C-6)

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The existing chloro and methyl groups on the ring, along with the fused oxazolone ring system, influence the position of further substitution. The chloro group is a deactivating but ortho-, para-directing group, while the methyl group is an activating and ortho-, para-directing group. The oxazolone moiety is generally considered to be electron-withdrawing and thus deactivating.

The position of a new substituent will be determined by the combined directing effects of these groups. In the case of this compound, the available position for substitution is C-6. The directing effects of the chloro group at C-5 and the methyl group at C-7 will influence the reactivity of the C-6 position. The methyl group strongly activates the ortho position (C-6), while the chloro group also directs to its ortho position (C-6). Therefore, electrophilic substitution is expected to occur predominantly at the C-6 position.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl) using a halogenating agent in the presence of a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.

Modifications at the 2-Position of the Oxazolone Ring

The carbonyl group at the 2-position of the oxazolone ring can be transformed into other functional groups, leading to a different class of derivatives. A common modification involves the conversion of the 2-oxo group to a 2-thioxo group.

This transformation is typically achieved by reacting the benzoxazolone with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide. The resulting 2-thioxo-benzoxazole can then serve as a versatile intermediate for further derivatization. For instance, the sulfur atom can be alkylated to produce 2-alkylthio-benzoxazole derivatives. The existence of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol suggests a viable pathway for such modifications.

The following table outlines the general transformation at the 2-position.

Starting MaterialReagentProduct
This compoundLawesson's Reagent or P₄S₁₀5-Chloro-7-methylbenzo[d]oxazol-2(3H)-thione
5-Chloro-7-methylbenzo[d]oxazol-2(3H)-thioneAlkyl halide (e.g., CH₃I)2-Alkylthio-5-chloro-7-methylbenzo[d]oxazole

Analytical Techniques for Structural Characterization of Synthesized Compounds

The structural elucidation of newly synthesized derivatives of this compound and its analogues is accomplished through a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to determine the number, environment, and connectivity of protons in the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is employed to identify the presence of specific functional groups based on their characteristic absorption frequencies.

Mass Spectrometry (MS):

Mass spectrometry is utilized to determine the molecular weight of the compound and to gain insights into its structure through the analysis of fragmentation patterns.

Elemental Analysis:

Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in the compound, which helps in confirming the molecular formula.

X-ray Crystallography:

For crystalline compounds, single-crystal X-ray crystallography can provide the unambiguous three-dimensional structure of the molecule.

Structure Activity Relationship Sar Studies on 5 Chloro 7 Methylbenzo D Oxazol 2 3h One Analogues

Influence of Substituents on Biological Efficacy and Selectivity

The biological efficacy and selectivity of benzoxazolone derivatives are highly dependent on the nature and position of their substituents. While specific SAR studies on the 5-chloro-7-methyl core are not extensively documented, research on related di-substituted benzoxazolones provides valuable insights. For instance, studies on 4,N-disubstituted benzoxazolone derivatives as inhibitors of inducible nitric oxide synthase (iNOS) have shown that di-substitution can significantly enhance potency compared to mono-substitution. nih.gov

In one such study, a series of N-substituted 4-aminomethyl benzoxazolones were synthesized and evaluated for their anti-inflammatory activity. The results indicated that the nature of the substituent on the nitrogen atom of the benzoxazolone ring plays a critical role in modulating iNOS inhibitory activity.

CompoundN-SubstituentNO Production IC₅₀ (µM)iNOS Inhibition IC₅₀ (µM)
2c-CH₂-c-C₃H₅16.434.605
2d-CH₂-c-C₄H₇14.723.342
3d-CH₂-Ph13.449.733

Data sourced from a study on di-substituted benzoxazolone derivatives as iNOS inhibitors. nih.gov

These findings suggest that for analogues of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one, modifications at the N-3 position with various alkyl or aryl groups could similarly modulate biological efficacy. The interplay between the electronic effects of the C-5 chloro group and the steric bulk of the C-7 methyl group would likely influence the optimal size and nature of the N-3 substituent for a given biological target.

Positional Effects of Halogenation (e.g., Chlorine at C-5) on Pharmacological Profiles

The position of halogen substituents on the benzoxazolone ring is a key determinant of a compound's pharmacological profile. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding interactions with target proteins. The presence of a chlorine atom at the C-5 position, as seen in the parent compound, is a common feature in many biologically active benzoxazolones.

For example, in a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, which share structural similarities with benzoxazolones, the presence of a chloro group at the C-6 position (analogous to C-5 in benzoxazolones) was found to be important for their antimicrobial and anticancer activities. nih.gov While this is an indirect comparison, it highlights the significance of the chloro-substituent's position.

Systematic studies on di-substituted benzoxazolones have further emphasized the importance of the substitution pattern. Research into di-substituted benzoxazolones as iNOS inhibitors revealed that substitution at both the 4- and N-positions of the benzoxazolone ring resulted in better potency than substitution at only the 4-position. nih.gov This indicates that the interplay between substituents at different positions is crucial for activity. For this compound, the specific placement of the electron-withdrawing chlorine at C-5 and the electron-donating methyl group at C-7 creates a distinct electronic environment that likely governs its interaction with biological targets.

Role of Methylation (e.g., Methyl at C-7) in Modulating Activity

Methylation is a fundamental strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound. The introduction of a methyl group can impact a molecule's lipophilicity, metabolic stability, and conformation, thereby affecting its binding affinity and selectivity for a target. In the context of this compound, the methyl group at the C-7 position is expected to have a significant influence on its biological activity.

While direct studies on the role of the C-7 methyl group in this specific compound are limited, the general principles of methylation in drug design are well-established. A methyl group can provide beneficial steric interactions with a hydrophobic pocket in a target protein, enhancing binding affinity. It can also block sites of metabolism, increasing the compound's half-life.

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For benzoxazolone derivatives, several pharmacophore models have been developed to understand their interaction with various targets.

A 3D-pharmacophore model for σ2 receptor ligands based on a series of benzooxazolone derivatives identified five key features: a positive ionizable group, a hydrogen bond acceptor, a hydrophobic aromatic region, a hydrophobic aliphatic region, and a general hydrophobic feature. units.it This model successfully predicted the activity of the training set of compounds, indicating its utility in designing new σ2 receptor ligands.

Another study focused on di-substituted benzoxazolones as iNOS inhibitors proposed a binding model where the compounds interact with key residues in the iNOS active site. Specifically, hydrogen bonds with MET368 and ILE195 were identified as crucial for inhibitory activity. nih.gov

For this compound, the key pharmacophoric features would likely include:

Hydrogen Bond Donor/Acceptor: The lactam functionality of the oxazolone (B7731731) ring provides both a hydrogen bond donor (N-H) and an acceptor (C=O).

Aromatic/Hydrophobic Region: The benzene (B151609) ring, along with the C-7 methyl group, provides a hydrophobic surface for van der Waals or hydrophobic interactions.

Halogen Bonding: The C-5 chloro group can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

The spatial arrangement of these features, dictated by the rigid benzoxazolone scaffold, is critical for effective interaction with a biological target.

Biological and Pharmacological Modulatory Effects Preclinical/in Vitro/in Vivo Non Human Studies

Mechanistic Investigations of Molecular Target Engagement

The therapeutic potential of a compound is rooted in its ability to engage with specific molecular targets. For 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one and its structural congeners, research has elucidated several key interactions that underpin its pharmacological profile.

Sigma Receptor Ligand Binding and Selectivity Profiles

The benzoxazolone core structure is a recognized pharmacophore that confers a preference for sigma-1 (σ₁) receptors. Studies on a series of N-benzyl substituted benzo[d]oxazol-2(3H)-one derivatives have shown that the nature and position of substituents on the N-benzyl ring significantly influence binding affinity for σ₁ receptors, but not for sigma-2 (σ₂) receptors.

Notably, derivatives with a chlorine substitution in the para-position of the N-benzyl moiety have demonstrated exceptionally high affinity and selectivity for the σ₁ receptor. One such chloro-substituted compound exhibited a Kᵢ value of 0.1 nM for the σ₁ receptor and 427 nM for the σ₂ receptor, resulting in a remarkable selectivity ratio (Kᵢ σ₂/Kᵢ σ₁) of 4270. nih.gov These findings position benzo[d]oxazol-2(3H)-one derivatives among the most selective ligands for the σ₁ receptor currently identified. nih.gov While specific binding data for the 5-Chloro-7-methyl variant is not detailed in the available literature, the high affinity associated with the chloro-substitution suggests its potential for significant sigma receptor interaction.

Table 1: Sigma Receptor Binding Affinity of a Representative Chloro-Substituted Benzo[d]oxazol-2(3H)-one Derivative

Receptor Subtype Binding Affinity (Kᵢ) Selectivity Ratio (Kᵢ σ₂/Kᵢ σ₁)
Sigma-1 (σ₁) 0.1 nM 4270
Sigma-2 (σ₂) 427 nM

Data derived from a representative N-benzyl para-chloro substituted derivative. nih.gov

Acetylcholinesterase (AChE) Enzyme Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. The 5-chloro-2(3H)-benzoxazolone scaffold has been identified as a promising template for the development of new AChE inhibitors. scispace.comsemanticscholar.orgdergipark.org.tr

A series of synthesized N-substituted-5-chloro-2(3H)-benzoxazolone Mannich bases were evaluated for their AChE inhibitory activity. The results indicated that these compounds exhibited a range of inhibition against the AChE enzyme, with several derivatives showing higher potency than the reference drug, rivastigmine. nih.gov The most active compound in this series, a piperidine-containing derivative, displayed significant inhibition of AChE. nih.gov This highlights the potential of the 5-chloro-2(3H)-benzoxazolone core structure for engaging with the active site of AChE. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by a Representative 5-Chloro-2(3H)-benzoxazolone Derivative

Compound Target Enzyme Inhibitory Concentration (IC₅₀)
Compound 7 (N-((5-chloro-2-oxo-benzo[d]oxazol-3(2H)-yl)methyl)piperidin-4-yl 4-chlorobenzoate) Acetylcholinesterase (AChE) 7.53 ± 0.17 μM
Rivastigmine (Reference) Acetylcholinesterase (AChE) >100 μM

Data from a study on N-substituted-5-chloro-2(3H)-benzoxazolone derivatives. nih.gov

Inhibition of Bacterial DNA Gyrase and Related Antimicrobial Mechanisms

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival and a validated target for antibiotics. wikipedia.orgnih.gov The benzoxazole (B165842) scaffold is being actively investigated for its potential to inhibit this enzyme. It is believed that benzoxazole derivatives may function as effective DNA gyrase inhibitors, which could lead to the development of novel classes of antibacterial agents. researchgate.net

Studies have shown that various 2(3H)-benzoxazolone derivatives possess a broad range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as some fungi. fabad.org.trresearchgate.net While the precise mechanism is not always elucidated, inhibition of essential enzymes like DNA topoisomerase is considered a likely contributor to their antibacterial effects. researchgate.net Docking studies have also been employed to model the potential binding interactions of benzoxazole derivatives with the active site of DNA gyrase. ijpsonline.com However, specific enzymatic inhibition data for this compound against DNA gyrase is not yet available in the current body of scientific literature.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Consequently, inhibitors of VEGFR-2 kinase are a major focus in cancer therapy.

Derivatives of the benzoxazole scaffold have been designed and synthesized as potential VEGFR-2 inhibitors. Research has indicated that substitutions on the benzoxazole ring, such as 5-chloro and 5-methyl groups, can contribute to potent inhibitory activity. In one study, a series of 5-methylbenzo[d]oxazole derivatives were evaluated, with the most potent compound exhibiting strong VEGFR-2 inhibition. Another study focused on 5-chlorobenzo[d]oxazole derivatives, which also demonstrated significant cytotoxic activity against cancer cell lines, an effect correlated with VEGFR-2 inhibition. This suggests that the this compound structure combines two functionalities that are associated with potent anti-VEGFR-2 activity.

Table 3: VEGFR-2 Kinase Inhibition by Representative Benzoxazole Derivatives

Compound Scaffold Representative Derivative Inhibitory Concentration (IC₅₀) against VEGFR-2
5-methylbenzo[d]oxazole Compound 12l 97.38 nM
5-chlorobenzo[d]oxazole Compound 12k (Not explicitly tested for VEGFR-2, but showed potent antiproliferative activity with IC₅₀ of 28.36 μM against HepG2)
Sorafenib (Reference) 48.16 nM

Data derived from studies on different series of benzoxazole derivatives.

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibition (General)

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) is a protein that plays a critical role in the regulation of cholesterol metabolism. nih.govnih.gov It functions by binding to low-density lipoprotein (LDL) receptors on the surface of liver cells. This binding promotes the degradation of the LDL receptors within the cell, preventing them from recycling back to the surface to remove more LDL cholesterol from the blood. nih.govyoutube.com

By inhibiting the action of PCSK9, the number of LDL receptors on hepatocytes is increased, leading to enhanced clearance of LDL cholesterol from the bloodstream and a subsequent lowering of plasma LDL-C levels. mayoclinic.org Current therapeutic strategies for PCSK9 inhibition primarily involve monoclonal antibodies, such as alirocumab and evolocumab, or small interfering RNA (siRNA) therapies like inclisiran. nih.govyoutube.com These agents bind to circulating PCSK9 or inhibit its synthesis, respectively. nih.govyoutube.com At present, there is no published literature directly linking the small molecule this compound to the inhibition of PCSK9.

Cellular Modulatory Effects and Pathway Interventions

Modulation of Cell Proliferation and Growth in Preclinical Models

There is currently a lack of specific data from preclinical models detailing the effects of this compound on cell proliferation and growth. While other substituted benzo[d]oxazol-2(3H)-one derivatives have been investigated for their antiproliferative activities against various cancer cell lines, these findings cannot be directly extrapolated to this compound. The nature and position of substituents on the benzoxazolone ring are known to significantly influence biological activity. Without dedicated studies on this specific compound, its potential to modulate cell proliferation remains uncharacterized.

Induction of Programmed Cell Death Pathways (Apoptosis) in Cell Lines

Similarly, there is no specific information available from published studies on the ability of this compound to induce programmed cell death, or apoptosis, in cell lines. The apoptotic potential of a compound is a critical area of investigation, particularly in the context of cancer research. The evaluation of apoptotic markers such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential would be necessary to determine if this compound engages with apoptotic pathways. However, such studies for this specific molecule have not been reported in the available literature.

Mechanistic Investigations of Anti-nociceptive and Anti-inflammatory Pathways in Animal Models

Mechanistic studies in animal models are crucial for understanding how a compound may exert anti-nociceptive (pain-relieving) and anti-inflammatory effects. While various derivatives of 5-chlorobenzoxazolone have been synthesized and evaluated for these properties, demonstrating effects in models such as the carrageenan-induced paw edema and writhing tests, specific data for this compound is not available. Investigations into the mechanism of action, such as the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokines, have been conducted for related compounds but not for this specific entity. Therefore, the anti-nociceptive and anti-inflammatory potential and the underlying mechanisms of this compound in animal models remain to be elucidated.

Computational and in Silico Investigations of 5 Chloro 7 Methylbenzo D Oxazol 2 3h One and Derivatives

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how benzoxazolone derivatives interact with their biological targets at a molecular level.

Studies on various benzoxazolone derivatives have demonstrated their potential to interact with a range of biological targets, including bacterial enzymes and viral proteins. For instance, docking analyses of benzoxazolone analogues against Staphylococcus aureus biotin (B1667282) protein ligase (SaBPL), a critical enzyme for bacterial survival, have shown that these compounds display favorable binding interactions within the active site. researchgate.net Similarly, in the context of antiviral research, 3-substituted benzoxazolone derivatives have been investigated as potential inhibitors of the SARS-CoV-2 Omicron subvariants' receptor-binding domains (RBDs). chemmethod.comchemmethod.com

Molecular docking simulations have been instrumental in identifying the specific amino acid residues that are key to the interaction between benzoxazolone derivatives and their target proteins. For example, in studies targeting the SARS-CoV-2 EG.5.1 subvariant, benzoxazolone derivatives were found to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions with key residues in the receptor-binding domain. chemmethod.com

The analysis of docking poses reveals common interaction motifs. The benzoxazolone core often serves as a scaffold, positioning functional groups to form critical contacts. For example, the oxygen and nitrogen atoms in the oxazolone (B7731731) ring can act as hydrogen bond acceptors, while the chlorinated benzene (B151609) ring can engage in hydrophobic and halogen-bonding interactions, which can enhance binding affinity and specificity. jmchemsci.com The presence of a chlorine substituent at the 5th position of the benzoxazolone ring has been noted to positively influence activity, a finding supported by both experimental and molecular docking results. jmchemsci.com

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (ΔG), which estimates the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more stable complex.

In a study targeting SARS-CoV-2 Omicron subvariants, the binding affinities for a series of benzoxazolone derivatives ranged from -6.4 to -8.9 kcal/mol, indicating strong potential for interaction. chemmethod.com Similarly, when docked against Staphylococcus aureus biotin protein ligase, derivatives with functional groups attached to the benzene or pyrole ring showed significantly better glide scores (e.g., -7.49) compared to the simple benzoxazolone structure (-4.37). researchgate.net These predictions are vital for prioritizing compounds for further experimental testing.

Table 1: Predicted Binding Affinities of Benzoxazolone Derivatives Against Viral Targets

Compound DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Compound 8 (5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one)SARS-CoV-2 EG.5.1 RBD-8.9 chemmethod.com
Compound 7 (3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one)SARS-CoV-2 EG.5.1 RBD-8.6 chemmethod.com
Compound 6 (5-chloro-3-(4-cyclopropylpiperazin-1-ylmethyl)benzoxazol-2-one)SARS-CoV-2 EG.5.1 RBD-8.3 chemmethod.com
Compound 1SARS-CoV-2 EG.5.1 RBD-7.0 chemmethod.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds.

For classes of compounds like benzoxazolones and related heterocycles, QSAR models have been successfully developed to predict various biological activities, including anti-HIV and antimicrobial effects. nih.govnih.gov These models are typically built using statistical methods like Multiple Linear Regression (MLR). nih.govnih.gov

A QSAR study on 2-benzoxazolinone (B145934) derivatives as anti-HIV agents resulted in a statistically significant model with a correlation coefficient (R²) of 0.84 and a leave-one-out cross-validation coefficient (Q²) of 0.73. nih.gov For a series of benzoxazole (B165842) benzenesulfonamide (B165840) derivatives with antidiabetic properties, a 3-D QSAR model yielded an even higher R² value of 0.9686. researchgate.net The predictive power of these models is crucial for guiding the synthesis of new derivatives with potentially enhanced efficacy.

Table 2: Statistical Parameters of a QSAR Model for Anti-HIV Benzoxazolinone Derivatives

Statistical ParameterValueReference
Correlation Coefficient (R²)0.84 nih.gov
Leave-One-Out Coefficient (Q²)0.73 nih.gov
Test Set Prediction Value (R²test)0.79 nih.gov

The core of QSAR modeling lies in identifying molecular descriptors that correlate with biological activity. These descriptors quantify various aspects of a molecule's physicochemical properties. For benzoxazolone-type structures, important descriptors often include:

Electronic Descriptors : Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. researchgate.net

Steric Descriptors : These describe the size and shape of the molecule, including van der Waals volumes and principal moments of inertia. nih.govresearchgate.net

Topological and Geometrical Descriptors : These quantify aspects like molecular complexity and geometry. nih.gov

Hydrophobic and Hydrophilic Fields : These are particularly important in 3D-QSAR models and describe the molecule's affinity for polar or nonpolar environments. nih.gov

By correlating these descriptors with experimental data, QSAR models can reveal that factors like molecular geometry, complexity, and specific electronic properties are key drivers of the inhibitory activity of these compounds. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the docked complex and to analyze the conformational changes that may occur upon binding.

MD simulations, often performed for durations such as 100 nanoseconds, have been used to validate the stability of complexes formed between benzoxazolone derivatives and their targets, like the RBDs of SARS-CoV-2. chemmethod.comchemmethod.com The stability of the ligand within the binding pocket over the course of the simulation provides stronger evidence for a viable binding mode. nih.govmedjrf.com

Furthermore, data from MD trajectories can be used to calculate binding free energies using methods like Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA). nih.govresearcher.life These calculations provide a more accurate estimation of binding affinity than docking scores alone by considering solvent effects and molecular motion. For example, MM-PBSA calculations for benzoxazolone derivatives binding to SARS-CoV-2 RBDs yielded binding energy values as favorable as -218.28 kJ/mol, confirming a strong and stable interaction. chemmethod.com These simulations confirm that the ligands maintain the stability of their complexes, validating the initial docking results. chemmethod.comresearchgate.net

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a crucial component of computational drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. In the context of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one and its analogs, pharmacophore models are constructed based on the well-established benzoxazolone scaffold, which is recognized for its therapeutic potential, including anti-inflammatory and analgesic properties. researchgate.netresearcher.life These models serve as templates for the design of novel ligands with enhanced affinity and selectivity.

The benzoxazolone ring system is a versatile scaffold that has been explored for a range of biological activities. researchgate.net Pharmacophore mapping has been utilized to select benzoxazolone derivatives as potential drug candidates for various targets. researchgate.net For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, the benzoxazolone moiety has been regarded as a secondary pharmacophore, complementing a primary urea (B33335) or amide group to optimize binding interactions. nih.gov

Computational analyses of benzoxazolone derivatives often reveal a common set of pharmacophoric features that are critical for their biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial orientation. Molecular docking and dynamics simulations further elucidate the interactions between these features and the amino acid residues within the active site of the target protein. researchgate.netmedjrf.comnih.gov

The general pharmacophoric features of benzoxazolone derivatives, which would be applicable to the design of ligands based on the this compound structure, are summarized in the table below. These features are derived from various studies on the benzoxazolone core.

Pharmacophoric FeatureDescriptionPotential Role in Ligand Binding
Aromatic RingThe fused benzene ring of the benzoxazolone core.Engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.
Hydrogen Bond AcceptorThe carbonyl oxygen (C=O) at the 2-position of the oxazolone ring.Forms crucial hydrogen bonds with hydrogen bond donor residues (e.g., serine, threonine) in the target protein.
Hydrogen Bond DonorThe nitrogen atom (N-H) at the 3-position of the oxazolone ring.Participates in hydrogen bonding interactions with hydrogen bond acceptor residues (e.g., aspartate, glutamate).
Hydrophobic/Substituted SitesPositions on the benzene ring (such as C5 and C7) where substituents like chloro and methyl groups are located.These groups can fit into hydrophobic pockets within the active site, enhancing binding affinity and selectivity. The specific nature of the substituent influences the interaction. nih.govnih.gov

By utilizing these pharmacophore models, researchers can screen virtual libraries of compounds to identify novel molecules that possess the desired structural features for potent biological activity. Furthermore, these models guide the rational design and synthesis of new derivatives of this compound with optimized pharmacological profiles. Structure-activity relationship (SAR) studies on benzoxazolone-quinolone derivatives, for example, have successfully led to the discovery of potent c-Met kinase inhibitors. nih.gov This highlights the utility of pharmacophore-based approaches in leveraging the benzoxazolone scaffold for targeted drug discovery.

Preclinical Pharmacokinetic and Metabolic Profile Considerations of Benzo D Oxazol 2 3h One Derivatives

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Studies)

To assess the in vitro metabolic stability of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one, studies utilizing liver microsomes from various species (e.g., mouse, rat, human) would be required. mercell.comsrce.hrresearchgate.netnuvisan.com These experiments typically involve incubating the compound with liver microsomes in the presence of cofactors like NADPH. mercell.comsrce.hr The rate of disappearance of the parent compound over time is monitored, usually by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hr

From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. srce.hrresearchgate.net These values provide an initial indication of how rapidly the compound might be metabolized in the liver, a primary site of drug metabolism. A short half-life or high intrinsic clearance would suggest poor metabolic stability. researchgate.net

A representative data table for such a study would typically include:

SpeciesIncubation Time (min)Remaining Parent Compound (%)In Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse0100
15Data not availableData not availableData not available
30Data not available
60Data not available
Rat0100
15Data not availableData not availableData not available
30Data not available
60Data not available
Human0100
15Data not availableData not availableData not available
30Data not available
60Data not available

Mechanistic Aspects of Absorption and Distribution (if investigated in preclinical models)

Information regarding the absorption and distribution of this compound would be derived from in vivo studies in preclinical animal models. These studies would characterize how the compound is absorbed into the bloodstream after administration and how it distributes into various tissues and organs. Key parameters evaluated would include bioavailability, volume of distribution, and plasma protein binding. Currently, no such studies for this specific compound are publicly available.

Strategies for Enhancing Metabolic Stability through Structural Modifications

Should in vitro studies reveal metabolic liabilities for this compound, medicinal chemists would employ various strategies to enhance its stability through structural modifications. The specific approach would depend on identifying the "metabolic soft spots" on the molecule, which are the sites most susceptible to enzymatic degradation. nih.gov

Common strategies include:

Blocking Metabolic Sites: Introducing atoms or groups, such as fluorine or a methyl group, at metabolically vulnerable positions to sterically hinder or electronically deactivate the site against enzymatic attack. researchgate.net

Reducing Lipophilicity: Highly lipophilic compounds are often more readily metabolized. Reducing the compound's lipophilicity by introducing polar functional groups can decrease its affinity for metabolic enzymes. researchgate.net

Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere (a group with similar physical or chemical properties) that is more resistant to metabolism can improve stability while maintaining biological activity. pressbooks.pub For instance, replacing an easily oxidized aromatic ring with a more stable heterocyclic system is a common tactic. nih.gov

Without initial metabolic data for this compound, any discussion of structural modifications would be purely speculative.

Future Horizons: Charting the Course for this compound in Drug Discovery

The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of more effective and targeted therapies. Within this dynamic environment, the benzoxazolone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The specific compound, this compound, while a member of this promising class, remains a relatively underexplored entity. This article delves into the prospective future research and development avenues for this compound, extrapolating from the broader understanding of benzoxazolone derivatives to envision a pathway toward realizing its therapeutic potential.

Q & A

Basic: What synthetic strategies are effective for preparing 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one?

Answer:
A common approach involves alkylation of benzo[d]oxazol-2(3H)-one precursors. For example, bromoalkyl derivatives can be synthesized by reacting the oxazolone core with alkylating agents (e.g., 1,4-dibromobutane) in the presence of a base like K₂CO₃ in anhydrous DMF at 60°C. Purification via flash column chromatography (hexane/ethyl acetate, 8:2) yields the desired product . Modifications to introduce chloro and methyl groups at C5 and C7, respectively, may require regioselective halogenation and Friedel-Crafts alkylation steps, followed by cyclization.

Advanced: How do electronic effects of the chloro and methyl substituents influence reaction kinetics during synthesis?

Answer:
The electron-withdrawing chloro group at C5 can deactivate the aromatic ring, slowing electrophilic substitution. Conversely, the electron-donating methyl group at C7 may enhance reactivity at adjacent positions. To optimize yields, adjust reaction conditions:

  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Employ catalysts like phase-transfer agents to improve regioselectivity.
  • Monitor reaction progress via TLC or HPLC to identify side products (e.g., over-alkylation) .

Basic: What spectroscopic methods are critical for structural confirmation of this compound?

Answer:

  • ¹H NMR : Look for the methyl group (C7) as a singlet at δ ~2.5 and NH-amide protons as broad signals at δ 11.0–11.3.
  • ¹³C NMR : The oxazolone carbonyl appears at δ ~155, while the methyl carbon resonates at δ ~20–25.
  • IR : Two distinct C=O stretches: oxazolone carbonyl at 1753–1736 cm⁻¹ and ketone (if present) at 1694–1661 cm⁻¹.
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns for chlorine .

Advanced: How can computational modeling predict the bioactivity of this compound against TNIK for colorectal cancer?

Answer:

  • Molecular Docking : Use software like MOE to simulate binding modes to TNIK’s ATP-binding pocket. Focus on hydrogen bonding with key residues (e.g., Glu98, Lys111) and hydrophobic interactions with the methyl and chloro groups.
  • MD Simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories.
  • SAR Studies : Synthesize analogs with varying substituents to correlate structural features (e.g., chloro position) with IC₅₀ values in kinase inhibition assays .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear chemical-resistant gloves (tested to EN 374), safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation; respiratory protection is required if ventilation is inadequate.
  • Waste Management : Collect organic waste in approved containers to prevent environmental contamination .

Advanced: How do steric effects of the methyl group at C7 impact crystallization behavior?

Answer:
The methyl group introduces steric hindrance, potentially affecting crystal packing. X-ray diffraction studies of analogs reveal unsymmetrical dimer formation via NH···O=C hydrogen bonds in the solid state. For improved crystallinity:

  • Use slow evaporation in solvents like ethyl acetate.
  • Co-crystallize with co-formers (e.g., carboxylic acids) to stabilize lattice structures .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (8:2 to 7:3) to separate impurities.
  • Recrystallization : Employ ethanol/water mixtures for high-purity crystals.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .

Advanced: Can this compound serve as a precursor for bivalent ligands targeting dual enzymes?

Answer:
Yes. Link the oxazolone core to secondary pharmacophores (e.g., via alkyl spacers) using Cu(I)-catalyzed azide-alkyne cycloaddition. Evaluate dual inhibition via:

  • Fluorescence Polarization : Measure binding affinity to both targets.
  • Cell-Based Assays : Test anti-proliferative effects in colorectal cancer lines (e.g., HCT116) .

Basic: How to assess stability under varying storage conditions?

Answer:

  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures.
  • Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) and quantify intact compound over 72 hours .

Advanced: What strategies mitigate conflicting data in SAR studies for kinase inhibition?

Answer:

  • Meta-Analysis : Cross-validate IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular).
  • Crystallography : Resolve binding modes to identify off-target interactions.
  • Machine Learning : Train models on published kinase inhibitor datasets to predict outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.